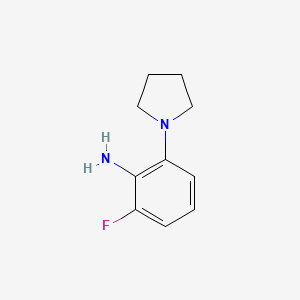

2-Fluoro-6-(pyrrolidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQQZPSWPXPGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-fluoro-6-(pyrrolidin-1-yl)aniline

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-6-(pyrrolidin-1-yl)aniline

Introduction

This compound is a substituted aromatic amine of significant interest to the pharmaceutical and chemical research sectors. Its structure, which combines a fluorinated aniline core with a pyrrolidine moiety, makes it a valuable building block for the synthesis of complex molecules with potential biological activity. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs, prized for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1][2][3][4] The strategic placement of a fluorine atom can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of a robust synthetic route to this compound and the rigorous analytical methods required for its characterization and quality control. The methodologies described herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying scientific rationale.

PART 1: Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step process: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro group. This strategy is predicated on the high reactivity of an activated aryl fluoride towards nucleophilic attack and the reliable conversion of a nitro group to an amine, a cornerstone transformation in organic synthesis.

Synthetic Strategy and Rationale

The chosen pathway begins with 2,6-difluoronitrobenzene. The strong electron-withdrawing nature of the nitro group, positioned ortho and para to the fluorine atoms, significantly activates the aromatic ring for nucleophilic attack. Pyrrolidine, a potent secondary amine nucleophile, selectively displaces one of the fluorine atoms. The second fluorine atom remains, providing the desired substitution pattern. The subsequent reduction of the nitro group to an aniline is a well-established and high-yielding transformation.

This approach is superior to alternatives, such as the direct amination of 2,6-difluoroaniline, which would require harsher conditions or specialized catalysts (e.g., Buchwald-Hartwig amination) and could suffer from competing side reactions. The chosen nitro-intermediate pathway is generally cleaner and more scalable.

Visualizing the Synthetic Workflow

The overall process can be visualized as a two-stage sequence involving substitution followed by reduction.

Caption: High-level workflow for the synthesis of the target compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of the first step is the SNAr mechanism. This process involves two key stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbon atom bearing a fluorine atom. This attack is regioselective, driven by the strong inductive and resonance effects of the ortho-nitro group, which stabilizes the resulting intermediate.

-

Formation and Collapse of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. The complex then collapses, expelling the fluoride ion as the leaving group and restoring the aromaticity of the ring.

Caption: Logical flow of the SNAr reaction mechanism.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)-1-nitrobenzene

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoronitrobenzene (10.0 g, 62.9 mmol), potassium carbonate (K₂CO₃, 13.0 g, 94.3 mmol), and dimethyl sulfoxide (DMSO, 100 mL).

-

Nucleophile Addition: Slowly add pyrrolidine (5.35 g, 75.4 mmol) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum to yield the intermediate product, 2-fluoro-6-(pyrrolidin-1-yl)-1-nitrobenzene, as a yellow solid. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

-

Reagent Setup: In a 500 mL round-bottom flask, create a suspension of the nitro-intermediate from Step 1 (e.g., ~13.0 g, 61.8 mmol), iron powder (Fe, 17.3 g, 310 mmol), and ammonium chloride (NH₄Cl, 1.65 g, 31.0 mmol) in a 4:1 mixture of ethanol and water (250 mL).

-

Reaction: Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring. The reaction is exothermic and should be monitored. Maintain reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: After cooling, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Rinse the pad with hot ethanol (2 x 50 mL).

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent. Combine the fractions containing the desired product and remove the solvent to yield this compound as a pale oil or low-melting solid.

PART 2: Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Summary of Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃FN₂ | [5] |

| Molecular Weight | 180.22 g/mol | Calculated |

| CAS Number | 1183840-96-1 | [5] |

| Appearance | Pale oil or solid | Typical |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules. Samples should be prepared in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Aromatic Region (δ 6.5-7.0 ppm): Three protons will be observed in this region, exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings. The signal for the proton between the two nitrogen-bearing substituents will likely be the most upfield.

-

Amine Protons (-NH₂): A broad singlet will appear around δ 3.5-4.5 ppm, the chemical shift of which is concentration and solvent dependent.

-

Pyrrolidine Protons (δ 1.8-3.2 ppm): Two distinct multiplets are expected for the pyrrolidine ring protons. The protons alpha to the nitrogen (N-CH₂) will be downfield (δ ~3.0-3.2 ppm), while the beta protons (CH₂-CH₂) will be upfield (δ ~1.8-2.0 ppm).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz) and will be the most downfield. The carbons attached to nitrogen atoms will also be significantly deshielded.

-

Pyrrolidine Carbons (δ 25-55 ppm): Two signals are expected, with the carbon alpha to the nitrogen appearing further downfield (δ ~50-55 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Molecular Ion: Using a high-resolution mass spectrometer (e.g., ESI-TOF), the expected exact mass for the molecular ion [M+H]⁺ would be approximately 181.1135 (for C₁₀H₁₄FN₂⁺).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of ethylene from the pyrrolidine ring or other cleavages characteristic of aniline derivatives.

Chromatographic Analysis

Chromatography is used to assess the purity of the final compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective. For example, a gradient from 10% to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm.

-

Result: A pure sample should yield a single major peak. Purity is calculated by the area percentage of the main peak.

-

Visualization of the Characterization Workflow

Caption: Standard workflow for analytical characterization and validation.

Conclusion

This guide has detailed a reliable and scalable synthesis of this compound via a two-step sequence involving SNAr and nitro group reduction. The causality behind the chosen synthetic strategy rests on the well-understood principles of aromatic substitution and functional group manipulation. Furthermore, a comprehensive suite of analytical techniques has been described to ensure the structural integrity and purity of the final product. The protocols and data presented here provide a solid foundation for researchers to produce and confidently utilize this valuable chemical building block in their research and development endeavors.

References

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Royal Society of Chemistry.

- 2-Fluoroaniline(348-54-9) 13C NMR spectrum. ChemicalBook.

- 2-Fluoroaniline.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Pyrrolidine. NIST WebBook, National Institute of Standards and Technology.

- Synthesis of 2-fluoro-6-isopropyl aniline. PrepChem.com.

- This compound, 95.0%, 1g. SciSupplies.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- 2-Fluoro-6-(piperidin-1-yl)aniline. Fluorochem.

- Preparation method of 2-bromo-6-fluoroaniline.

- 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride.

- Recent Advances in the Synthesis of Pyrrolidines.

- Advances in Chromatographic Analyses of Fluoroquinolones in Pharmaceuticals and Biological Samples - A Review Article. Bentham Science Publisher.

Sources

A Guide to the Spectroscopic Characterization of 2-fluoro-6-(pyrrolidin-1-yl)aniline

DISCLAIMER: Experimental spectroscopic data for 2-fluoro-6-(pyrrolidin-1-yl)aniline is not available in publicly accessible databases. This guide has been constructed using predicted data and established first principles of spectroscopic interpretation. The methodologies, data, and analyses presented herein serve as an authoritative, illustrative framework for researchers and drug development professionals on how to approach the structural elucidation of this molecule. All data should be considered theoretical until confirmed by experimental measurement.

Introduction

In the landscape of modern drug discovery, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. Small molecules like this compound, a substituted aromatic amine, represent a class of scaffolds frequently utilized in the synthesis of pharmacologically active compounds. The pyrrolidine moiety is found in over 20 FDA-approved drugs, highlighting its importance.[1] The precise arrangement of its functional groups—a primary aniline, a tertiary amine within a pyrrolidine ring, and a fluorine atom on the aromatic ring—creates a unique electronic and steric environment. This guide provides an in-depth, multi-technique spectroscopic workflow for the characterization of this compound, synthesizing predicted data with field-proven analytical strategies.

Our approach is grounded in the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, and together, they form a self-validating system for identity and purity confirmation.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry serves as the first-line analytical technique to confirm the molecular weight and elemental composition of a target compound. For a polar, non-volatile molecule such as this compound, Electrospray Ionization (ESI) is the ionization method of choice due to its soft nature, which minimizes fragmentation and preserves the molecular ion.[2]

Experimental Protocol: High-Resolution LC-MS (ESI-QTOF)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 10 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is critical for promoting protonation to form the [M+H]⁺ ion.

-

Instrumentation: Utilize a Liquid Chromatography Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer.

-

Chromatography (Optional but Recommended): An upstream LC separation (e.g., C18 column) is employed to separate the analyte from potential impurities or salts before it enters the mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode. Capillary voltage is typically set between 3.5 and 4.5 kV.

-

Mass Analysis: Acquire spectra in the m/z range of 50-500. The TOF analyzer provides high mass accuracy, typically below 5 ppm, which is essential for elemental composition determination.[3]

Predicted Data and Interpretation

The molecular formula of this compound is C₁₀H₁₃FN₂.

-

Monoisotopic Mass: 180.1063 Da

-

Predicted [M+H]⁺ Ion: 181.1136 m/z[4]

The primary objective is to experimentally observe the protonated molecular ion, [M+H]⁺, at m/z 181.1136. A high-resolution instrument allows for the confirmation of the elemental formula. For example, an observed mass of 181.1141 (a 2.8 ppm error) would strongly support the C₁₀H₁₄FN₂⁺ formula over other possibilities in a similar nominal mass range.

| Predicted Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₄FN₂⁺ | 181.1136 |

| [M+Na]⁺ | C₁₀H₁₃FN₂Na⁺ | 203.0955 |

| [M+K]⁺ | C₁₀H₁₃FN₂K⁺ | 219.0694 |

| Table 1: Predicted m/z values for common adducts of this compound in positive ion ESI-MS.[4] |

The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common in ESI and further corroborates the molecular weight.[3]

Figure 1: Workflow for ESI-QTOF Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

The ATR technique is ideal for solid samples as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternative methods for solid samples include preparing a potassium bromide (KBr) pellet, where the sample is ground with KBr powder and pressed into a transparent disc.[5]

Predicted Data and Interpretation

The structure of this compound contains several key functional groups that will give rise to characteristic IR absorption bands.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Rationale |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aniline | A characteristic two-band pattern for the -NH₂ group. |

| 3050 - 3010 | C-H Stretch | Aromatic Ring | Vibrations of H atoms attached to the sp² carbons of the benzene ring. |

| 2980 - 2850 | C-H Stretch | Pyrrolidine Ring | Vibrations of H atoms attached to the sp³ carbons of the saturated ring. |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1620 - 1590 | N-H Scissoring | Primary Aniline | In-plane bending of the -NH₂ group. |

| 1340 - 1250 | C-N Stretch | Aryl Amine | Stretching vibration between the aromatic ring and the aniline nitrogen. |

| 1250 - 1200 | C-F Stretch | Aryl Fluoride | A strong, characteristic absorption for the carbon-fluorine bond.[6] |

| 1180 - 1130 | C-N Stretch | Tertiary Amine | Stretching vibration of the C-N bonds within the pyrrolidine ring. |

| Table 2: Predicted characteristic IR absorption bands for this compound. |

The presence of the dual peaks in the 3450-3300 cm⁻¹ region would be a strong indicator of the primary amine, while the strong absorption around 1250-1200 cm⁻¹ is highly indicative of the C-F bond.

Figure 2: Workflow for ATR-FTIR Spectroscopy Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—is required for full characterization.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. CDCl₃ is a common choice for many organic molecules.[7]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans. The spectral width should cover the range of -1 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A spectral width of 0-220 ppm is standard.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed. The chemical shift range for organofluorine compounds is broad, so a wide spectral width is necessary.

-

Data Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

Predicted Data and Interpretation

Structure and Numbering:

3.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Aromatic Region (δ 6.5 - 7.0 ppm): The three aromatic protons will appear in this region. Their shifts are influenced by the electron-donating -NH₂ and -N(pyrrolidinyl) groups and the electron-withdrawing -F atom.

-

H3/H5 (1H, triplet): Expected around δ 6.8 ppm. It will be split into a triplet by its two neighbors, H4 and the fluorine atom (assuming similar J-couplings).

-

H4 (1H, triplet): Expected around δ 6.6 ppm. It will appear as a triplet due to coupling with H3 and H5.

-

-NH₂ (2H, broad singlet): Expected around δ 4.0 ppm. This signal is often broad due to quadrupole effects and chemical exchange, and its position is highly dependent on concentration and solvent.

-

-

Aliphatic Region (δ 1.8 - 3.2 ppm): These signals correspond to the pyrrolidine ring protons.

-

-NCH₂- (Protons at C10, 4H, triplet): Expected around δ 3.1 ppm. These are the protons adjacent to the nitrogen atom and will be deshielded. They should appear as a triplet due to coupling with the C11 protons.

-

-CH₂-CH₂- (Protons at C11, 4H, quintet): Expected around δ 1.9 ppm. These protons are further from the nitrogen and will appear more upfield. They should appear as a multiplet (likely a quintet) from coupling with the four C10 protons.

-

3.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Aromatic Region (δ 110 - 155 ppm):

-

C1 (quart, J_CF ≈ 240 Hz): The carbon directly attached to fluorine will show a very large coupling constant and is expected to be significantly downfield.

-

C2, C6 (quartets): These carbons ortho and para to the fluorine will show smaller C-F couplings (J_CF ≈ 15-25 Hz).

-

C3, C5, C4: These carbons will appear as singlets (in a proton-decoupled spectrum) in the aromatic region. The specific shifts are influenced by all three substituents.

-

-

Aliphatic Region (δ 25 - 55 ppm):

-

C10 (-NCH₂-): Expected around δ 50-55 ppm.

-

C11 (-CH₂-CH₂-): Expected around δ 25-30 ppm.

-

3.2.3. Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

-

A single signal is expected for the one fluorine atom. Its chemical shift will be negative relative to the standard CFCl₃. For a fluoroaniline derivative, it might appear in the range of -120 to -140 ppm.

-

The signal will be split into a triplet by the two ortho protons (H3 and H5), demonstrating the connectivity within the aromatic ring.

Figure 3: Workflow for Multinuclear NMR Analysis.

Summary and Conclusion

This guide outlines a comprehensive, multi-technique approach for the structural confirmation of this compound. The combination of high-resolution mass spectrometry, functional group analysis by IR spectroscopy, and detailed connectivity mapping by multinuclear NMR provides a self-validating system that ensures the highest degree of scientific trustworthiness.

| Technique | Parameter | Predicted Observation | Structural Confirmation |

| HRMS (ESI-TOF) | [M+H]⁺ ion | m/z 181.1136 | Confirms molecular formula C₁₀H₁₃FN₂ |

| FTIR (ATR) | N-H Stretch | Two bands at ~3450-3300 cm⁻¹ | Confirms primary amine (-NH₂) |

| C-F Stretch | Strong band at ~1250-1200 cm⁻¹ | Confirms C-F bond | |

| ¹H NMR | Aromatic Protons | 3 distinct signals (~6.5-7.0 ppm) | Confirms trisubstituted aromatic ring |

| Aliphatic Protons | 2 sets of signals (~1.9, 3.1 ppm) | Confirms pyrrolidine ring structure | |

| ¹³C NMR | C-F Coupling | C1 signal with large J_CF (~240 Hz) | Confirms direct F attachment to aromatic ring |

| ¹⁹F NMR | Signal Multiplicity | Triplet | Confirms F is flanked by two aromatic protons |

While the data presented here is based on prediction and chemical principles, it provides a robust template for any researcher or drug development professional tasked with characterizing this molecule. Experimental verification against this framework will provide an unambiguous confirmation of the structure and purity of this compound, a critical step in the advancement of any research or development program.

References

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

-

Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

-

Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link][4]

-

Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. [Link][8]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Jose, J., & Burgess, K. (2006). Benzannulated-pyrrolidine-based ligands for asymmetric catalysis. Tetrahedron, 62(48), 11021-11037.

- Gerasyuto, A. I., & Hsung, R. P. (2005). A review of recent synthetic developments of nitrogen-containing heterocyclic compounds. Tetrahedron, 61(46), 10843-10874.

-

SciSpace. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Acta Chemica Scandinavica. [Link][6]

Sources

- 1. enamine.net [enamine.net]

- 2. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H13FN2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectrabase.com [spectrabase.com]

A Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Profile of a Novel Scaffold

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties serve as the fundamental determinants of its ultimate pharmacokinetic and pharmacodynamic behavior. This in-depth technical guide focuses on 2-fluoro-6-(pyrrolidin-1-yl)aniline, a compound of interest for its unique structural motifs that hold potential for medicinal chemistry applications. The strategic incorporation of a fluorine atom and a pyrrolidine ring onto an aniline scaffold can significantly influence a molecule's metabolic stability, lipophilicity, and basicity, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides a comprehensive overview of the predicted physicochemical characteristics of this compound, offering a critical baseline for researchers. In the absence of extensive experimental data for this specific molecule, we present a robust framework of established, field-proven experimental protocols for the determination of its key properties. This guide is designed to be a practical resource, empowering researchers to validate the predicted data and to build a comprehensive, experimentally-grounded understanding of this promising chemical scaffold.

Molecular Structure and Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Computational Tool/Method |

| Molecular Formula | C₁₀H₁₃FN₂ | - |

| Molecular Weight | 180.23 g/mol | - |

| Melting Point | 45-55 °C | Estimation based on similar structures |

| Boiling Point | 280-290 °C at 760 mmHg | Estimation based on similar structures |

| Aqueous Solubility (logS) | -2.5 to -3.5 | Various QSPR Models |

| pKa (most basic) | 4.0 - 5.0 | ChemAxon, ACD/Labs |

| logP | 2.0 - 2.5 | Molinspiration, ChemAxon |

Note: These values are in-silico predictions and require experimental validation.

The Strategic Importance of Physicochemical Properties in Drug Discovery

The values presented in Table 1 are not mere numbers; they are critical indicators of how this compound is likely to behave in a biological system.

-

Solubility (logS): The predicted low aqueous solubility is a common characteristic of many drug candidates and a critical hurdle to overcome for oral bioavailability. Poor solubility can limit absorption from the gastrointestinal tract and complicate formulation development.

-

Acidity/Basicity (pKa): The predicted pKa in the weakly basic range suggests that the primary aniline and the tertiary amine of the pyrrolidine ring will be partially protonated at physiological pH (7.4). This ionization state will significantly influence the molecule's solubility, membrane permeability, and potential for interactions with biological targets.

-

Lipophilicity (logP): The predicted logP value indicates a moderate degree of lipophilicity. This is a delicate balance; sufficient lipophilicity is required for the molecule to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity.

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The choice of these methods is guided by their prevalence and reliability in the pharmaceutical industry.

Solubility Determination: Kinetic and Thermodynamic Approaches

Aqueous solubility is a critical parameter that dictates a compound's dissolution rate and subsequent absorption. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

3.1.1. Rationale for a Two-Pronged Approach

-

Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's "dissolvability" from a DMSO stock solution into an aqueous buffer. It is particularly useful in the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[1] However, this method can sometimes lead to the formation of supersaturated solutions, which may not reflect the true equilibrium solubility.[2]

-

Thermodynamic Solubility: This "gold standard" shake-flask method measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period.[3] It provides a more accurate and thermodynamically stable measure of solubility, which is crucial for lead optimization and pre-formulation studies.

3.1.2. Experimental Workflow: Kinetic Solubility Assay

The following diagram illustrates a typical workflow for a kinetic solubility assay.

Caption: Workflow for Kinetic Solubility Determination.

3.1.3. Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination: Potentiometric Titration

The pKa value(s) of a molecule reveal its ionization state at different pH values, which is fundamental to understanding its behavior in various biological compartments.

3.2.1. Rationale for Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[4][5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.

3.2.2. Experimental Workflow: Potentiometric pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

3.2.3. Step-by-Step Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve this compound in a co-solvent system (e.g., methanol/water) if its aqueous solubility is low.

-

Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated pH electrode and a titrant delivery tube.

-

Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the relevant ionization step.

Lipophilicity Determination: Shake-Flask Method for logP

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.

3.3.1. Rationale for the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.[6] It involves partitioning a compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

3.3.2. Experimental Workflow: Shake-Flask logP Determination

Caption: Workflow for Shake-Flask logP Determination.

3.3.3. Step-by-Step Protocol: Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water phases in a sealed container.

-

Equilibration: Shake the container for a sufficient time to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the sample to ensure a clean separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a foundational understanding of the predicted physicochemical properties of this compound and outlines a clear, experimentally-driven path for their validation. The provided protocols for solubility, pKa, and logP determination represent the industry-standard approaches for generating the high-quality data necessary for informed decision-making in drug discovery and development. By systematically applying these methods, researchers can build a comprehensive physicochemical profile of this promising molecule, enabling a more rational approach to its optimization as a potential therapeutic agent.

References

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540.

-

PubChem. (n.d.). 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. Retrieved January 20, 2026, from [Link]

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 20, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Retrieved January 20, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 20, 2026, from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-849.

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline. Retrieved January 20, 2026, from [Link]

-

ChEMBL. (n.d.). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). pKa Prediction of Per- and Polyfluoroalkyl Acids in Water Using in silico Gas Phase Stretching Vibrational Frequencies and Infrared Intensities. Retrieved January 20, 2026, from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 20, 2026, from [Link]

Sources

- 1. revvitysignals.com [revvitysignals.com]

- 2. researchgate.net [researchgate.net]

- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 4. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Novel Synthesis Routes for ortho-Fluoro Substituted Anilines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ortho-fluoroaniline moiety is a privileged scaffold in modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, bioavailability, and binding affinity.[1][2] Its synthesis, however, presents distinct challenges. This technical guide provides an in-depth analysis of established and novel synthetic routes to access this critical structural motif. We will move beyond a simple recitation of methods to explore the underlying mechanistic principles, strategic advantages, and practical limitations of each approach. This guide is structured to empower researchers and process chemists to make informed decisions, selecting the optimal synthetic strategy based on substrate scope, scalability, and economic viability. Detailed protocols and comparative data are provided to bridge theory with practice.

The Strategic Importance of the ortho-Fluoroaniline Motif in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in pharmaceutical development.[1] When positioned ortho to an aniline's amino group, a fluorine atom exerts profound effects on the molecule's physicochemical properties.

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the anilinic nitrogen. This modification can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position can prevent oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

-

Conformational Control: The fluorine atom can engage in intramolecular hydrogen bonding with the N-H group or other proximal functionalities, locking the molecule into a specific, biologically active conformation.

-

Enhanced Binding Affinity: Fluorine can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding potency.

Given these benefits, ortho-fluoroanilines are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, and agrochemicals like herbicides and fungicides.[2][4]

Foundational Synthetic Strategies: Versatility and Limitations

Two classical methods form the bedrock of ortho-fluoroaniline synthesis: the reduction of ortho-fluoronitroarenes and nucleophilic aromatic substitution (SNAr).

Reduction of ortho-Fluoronitroarenes

This is arguably the most common and industrially scalable route. The strategy is straightforward: introduce the nitro and fluoro groups onto the aromatic ring, then selectively reduce the nitro group to an amine.

Causality Behind Experimental Choices: The starting materials, fluoronitrobenzenes, are readily available commercial products.[3] The key challenge in this method is achieving selective reduction of the nitro group without cleaving the C-F bond (hydrodefluorination).

-

Catalyst Selection: While various catalysts can be used, palladium-on-charcoal (Pd/C) is effective when hydrodefluorination is not a major concern.[5] For substrates prone to defluorination, catalysts like platinum (Pt) or Raney nickel are often preferred.[5] A patented method describes a highly efficient process using a Pt-based catalyst on an Al₂O₃ carrier, which achieves 100% conversion with less than 0.1% defluorination products.[6]

-

Reaction Conditions: Catalytic hydrogenation is typically performed under hydrogen pressure. The gradual introduction of the fluoronitrobenzene substrate into the reaction medium can significantly improve selectivity by keeping its concentration low.[5]

Workflow: Reduction of a Fluoronitroarene

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds. [7]While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern advancements have made it a viable alternative to palladium-catalyzed methods. [7][8] Causality Behind Experimental Choices: Modern Ullmann-type reactions utilize soluble copper(I) catalysts in the presence of ligands, such as diamines or amino acids, which significantly lower the required reaction temperature and improve yields. [7][9]

-

Advantages: Copper is significantly less expensive and more abundant than palladium, making it an attractive choice for large-scale industrial processes. [10]* Limitations: Compared to the Buchwald-Hartwig reaction, the Ullmann condensation often has a more limited substrate scope and can still require higher temperatures. [7]

The Forefront: Direct C-H Functionalization

The most elegant and atom-economical approach is the direct conversion of a C-H bond into a C-N or C-F bond, avoiding the need for pre-functionalized starting materials.

Directed ortho-Fluorination of Anilines

This strategy involves using a directing group to guide a fluorinating reagent to the C-H bond ortho to the amine.

-

Methodology: Transition-metal catalysis, particularly with palladium, has been employed for this transformation. [11]The aniline nitrogen is typically protected or part of a bidentate directing group (e.g., a picolinamide) that coordinates to the metal center, positioning it for C-H activation and subsequent fluorination. [12]Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used. [13][14]* Challenges: These methods are at the cutting edge of synthetic chemistry. Challenges include catalyst turnover, regioselectivity on complex substrates, and the cost of both the catalyst and the fluorinating agent. [15]

Photoredox-Catalyzed SNAr of Unactivated Fluoroarenes

A recent innovation involves the use of organic photoredox catalysis to enable the SNAr of electron-neutral or even electron-rich fluoroarenes with various nucleophiles, including amines. [16]This approach overcomes a major limitation of traditional SNAr, which requires strong electron-withdrawing groups. [16]

Comparative Analysis and Route Selection

Choosing the optimal synthetic route requires a multi-faceted analysis of the target molecule, available starting materials, and project constraints.

| Synthetic Route | Typical Yield | Substrate Scope | Key Advantages | Key Limitations |

| Nitroarene Reduction | Excellent (>95%) | Limited by SM availability | Highly scalable, cost-effective, robust | Requires handling of nitroaromatics, potential for hydrodefluorination. [6] |

| Classical SNAr | Good to Excellent | Requires activated arenes | Often catalyst-free, simple procedure | Harsh conditions (high T/P), limited to activated substrates. [17][18] |

| Buchwald-Hartwig | Good to Excellent | Very Broad | Mild conditions, high functional group tolerance, reliable | Cost of Pd and ligands, requires inert atmosphere. [19][20] |

| Ullmann Condensation | Moderate to Good | Good | Lower catalyst cost (Cu vs. Pd) | Often requires higher temperatures than Buchwald-Hartwig. [7][8] |

| Directed C-H Fluorination | Moderate to Good | Developing | High atom economy, novel disconnections | Requires directing groups, catalyst/reagent cost, early stage of development. [11] |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Fluoronitrobenzene

(Based on methodology described in patent literature)[5]

Materials:

-

2-Fluoronitrobenzene

-

Ethyl acetate (solvent)

-

Raney Nickel (catalyst), washed with ethanol then ethyl acetate

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave) with stirring and temperature control

Procedure:

-

Charge the autoclave with 120 mL of ethyl acetate and 0.18 g of washed Raney Nickel catalyst. [5]2. Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

-

Pressurize the reactor to 4 x 10⁵ Pa with hydrogen and heat the mixture to 60°C with vigorous stirring. [5]4. Prepare a solution of 2-fluoronitrobenzene in ethyl acetate.

-

Gradually introduce the 2-fluoronitrobenzene solution into the reactor at a rate that maintains a low concentration of the starting material in the reaction mixture.

-

Monitor the reaction progress by GC or TLC until the starting material is fully consumed.

-

Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 2-fluoroaniline.

-

Purify the product by vacuum distillation if necessary.

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-2-fluorobenzene

(Representative procedure based on established principles)[19][21]

Materials:

-

1-Bromo-2-fluorobenzene

-

Benzylamine (or other primary/secondary amine)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst precursor)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (ligand)

-

Sodium tert-butoxide (NaOtBu) (base)

-

Toluene (anhydrous solvent)

-

Schlenk flask or glovebox for inert atmosphere operations

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene to the flask.

-

Add 1-bromo-2-fluorobenzene (1.0 equivalent) followed by the amine (1.2 equivalents).

-

Seal the flask and heat the reaction mixture to 80-110°C with stirring.

-

Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of ortho-fluoroanilines has evolved significantly from reliance on classical, often harsh, methodologies to a diverse array of sophisticated catalytic techniques. While the reduction of fluoronitroarenes remains a workhorse for large-scale production, the Buchwald-Hartwig amination offers unparalleled flexibility and scope for discovery and development chemistry. The future of this field lies in the continued development of more sustainable and atom-economical methods. Advances in base metal catalysis (e.g., copper, nickel, iron) and direct C-H functionalization will likely define the next generation of synthetic routes, reducing cost, minimizing waste, and enabling the construction of increasingly complex molecular architectures with greater efficiency.

References

- ANGEEL OAK SPECIALITY CHEMTECH. ORTHOFLUOROANILINE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJmUTjcNSL61H7k1LNhyTwFg1afBLrkMevcPhp5vJQ-B2Y0krqCqNHmUpcEF11DmiIUwkUiTMaYKISNkKmd_03TBJpP5LRd3UjvtcebE5z5tGe5bG7wPFtYxDvfTeOvAygUmQYAw==]

- FAQ. How to Prepare 2-Fluoroaniline through Hydrogenation of Ortho-Fluoronitrobenzene?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1IohRl6QoeiYn8nNwNyGPcvz1smT4VGHuSZkZ6YwBueLmwgGDr1_xcq4ox9tHmjcafsAe8U0RJ5gkGDTbbBYO4pYIb5k8-GwEdEaULVre_SSSRiAvDX2QPS6OYxCxllwIJ8DDnNmcSWoz1Xz2PIejuUWwoB5zDSEraQYzWCSXIZEbNQYxScNh3w==]

- ResearchGate. Reported methods for synthesis of ortho‐fluoroanilides. [URL: https://www.researchgate.net/figure/Reported-methods-for-synthesis-of-ortho-fluoroanilides_tbl1_351502422]

- Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [URL: https://www.researchgate.

- Benefits for R&D and Manufacturing. Why Buy 2-Fluoroaniline?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvDEhZvU4JdJR38pxjhOBc6kVTgjfkjYIqRbWMkKjGuBw6vEyFLZNblN412Y0yKAaC-UWpTV2grkpCfb2d3ViY8wkvEMyaHON38QvwmaZNY1Ez8aS1qswrfgQjZSj2FfV2lPfyZ00NEeehanVYuKIaIATg5wES5dbC-HHRc-zBng8yAZiyc75s-vW0-rhB3u0gVfsaRHY8hriTt4VWTi3ejgQ9wQoalMi0WA==]

- PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/26862864/]

- ResearchGate. Catalyst‐free fluorination of aniline derivatives. [URL: https://www.researchgate.

- Wikipedia. Ullmann condensation. [URL: https://en.wikipedia.

- PubMed. The Fluorination of C-H Bonds: Developments and Perspectives. [URL: https://pubmed.ncbi.nlm.nih.gov/31429971/]

- Organic Chemistry Frontiers (RSC Publishing). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo00806a]

- Google Patents. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. [URL: https://patents.google.

- ResearchGate. Synthesis and characterization of fluorine-substituted polyanilines. [URL: https://www.researchgate.net/publication/257422321_Synthesis_and_characterization_of_fluorine-substituted_polyanilines]

- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [URL: https://www.acs.

- Wikipedia. Nucleophilic aromatic substitution. [URL: https://en.wikipedia.

- ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b3823f6046187a55225c57]

- Sparrow Chemical. Fluoronitrobenzene Series. [URL: https://www.sparrowchem.com/fluoronitrobenzene-series]

- Ambeed. Nucleophilic Aromatic Substitution with Amine. [URL: https://www.ambeed.com/products/Nucleophilic-Aromatic-Substitution-with-Amine_AC221652.html]

- Google Patents. CN102173995A - Synthesis method of m-fluoroaniline. [URL: https://patents.google.

- PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630283/]

- PMC - PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7771239/]

- PMC - NIH. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156360/]

- ACS Publications. Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02324]

- Wikipedia. Ullmann reaction. [URL: https://en.wikipedia.org/wiki/Ullmann_reaction]

- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.

- Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [URL: https://www.chemistrysteps.

- ResearchGate. Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [URL: https://www.researchgate.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [URL: https://www.masterorganicchemistry.

- PharmaCompass.com. ORTHO FLUORO ANILINE. [URL: https://www.pharmacompass.

- Organic Chemistry Portal. Ullmann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]

- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [URL: https://www.mdpi.com/2073-4344/9/10/848]

- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05391c]

- Research at TUS. Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. [URL: https://research.tus.

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [URL: https://www.mdpi.com/1420-3049/28/5/2099]

- PubChem. 2-Fluoroaniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9584]

- Google Patents. CN102173995B - Synthesis method of m-fluoroaniline. [URL: https://patents.google.

- Loba Chemie. 2-FLUOROANILINE FOR SYNTHESIS MSDS. [URL: https://www.lobachemie.com/msds/2-FLUOROANILINE-FOR-SYNTHESIS-348-54-9.pdf]

- Aarti Industries. 2-fluoroaniline (CL-4: PUBLIC). [URL: https://www.aarti-industries.com/assets/mdownloads/348-54-9_GPS_2-fluoroaniline-CL-4-PUBLIC.pdf]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. aosc.in [aosc.in]

- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. research.tus.ie [research.tus.ie]

- 11. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Pyrrolidinyl Aniline Core: A Technical Guide to Chemical Space Exploration for Drug Discovery

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidinyl aniline scaffold has emerged as a privileged motif in modern medicinal chemistry, underpinning the development of a diverse array of biologically active agents. Its unique conformational properties, synthetic tractability, and ability to engage with a multitude of biological targets have established it as a cornerstone for the exploration of novel chemical space. This in-depth technical guide provides a comprehensive exploration of the pyrrolidinyl aniline core, delineating key synthetic strategies, robust biological evaluation protocols, and insightful structure-activity relationship (SAR) studies. By synthesizing foundational principles with practical, field-proven insights, this document serves as an essential resource for researchers dedicated to the discovery and development of next-generation therapeutics. We will delve into specific case studies, including the development of potent kinase inhibitors, providing detailed experimental methodologies and data-driven analyses to empower researchers in their quest to unlock the full therapeutic potential of this versatile scaffold.

The Strategic Value of the Pyrrolidinyl Aniline Scaffold in Medicinal Chemistry

The five-membered saturated heterocycle, pyrrolidine, is a recurring structural element in numerous FDA-approved drugs and natural products.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[2] When appended to an aniline moiety, the resulting N-aryl pyrrolidine core offers a unique combination of rigidity and flexibility. The anilino group provides a platform for introducing a wide range of substituents to probe interactions with specific binding pockets, while the pyrrolidine ring can be functionalized to modulate physicochemical properties and establish key stereochemical relationships.[2] This inherent versatility has rendered the pyrrolidinyl aniline scaffold a fertile ground for the discovery of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.

Navigating the Synthetic Landscape: Strategies for Chemical Space Expansion

The exploration of the chemical space around the pyrrolidinyl aniline core is contingent upon robust and versatile synthetic methodologies. Several powerful strategies have been developed to construct and diversify this key scaffold.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, offering a highly efficient route to N-aryl pyrrolidines.[3][4] This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and pyrrolidine provides a direct and modular approach to the core scaffold.[5] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[4][5]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of N-aryl pyrrolidines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), pyrrolidine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like XPhos (0.04 mmol).

-

Add a base, typically sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the specified time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pyrrolidine.

Reductive Amination of Diketones

A practical and efficient alternative for the synthesis of N-aryl pyrrolidines involves the successive reductive amination of 1,4-diketones with anilines.[6] This one-pot procedure, often catalyzed by iridium complexes, proceeds via transfer hydrogenation and offers a straightforward route to the pyrrolidine core.[6]

Diagram of Reductive Amination Workflow:

Caption: Simplified workflow for the synthesis of N-aryl pyrrolidines via reductive amination of 1,4-diketones.

Experimental Protocol: Iridium-Catalyzed Reductive Amination of 2,5-Hexanedione with Aniline [6]

-

To a reaction vial, add 2,5-hexanedione (0.5 mmol), aniline (0.6 mmol), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 1.0 mol%).

-

Add formic acid (30.0 equiv.) as the hydrogen donor and water as the solvent (2.0 mL).

-

Seal the vial and heat the mixture at 80 °C for 12 hours.

-

After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the N-phenylpyrrolidine derivative.

Biological Evaluation: Unveiling Therapeutic Potential

A thorough biological evaluation is paramount to understanding the therapeutic potential of newly synthesized pyrrolidinyl aniline derivatives. The choice of assays should be guided by the intended therapeutic application and the predicted molecular targets.

Kinase Inhibition Assays

The pyrrolidinyl aniline scaffold has shown significant promise in the development of kinase inhibitors.[7] A variety of cell-free and cell-based assays can be employed to determine the potency and selectivity of these compounds.

Cell-Based Kinase Assay Formats: [8][9]

| Assay Type | Principle | Readout | Advantages |

| Cellular Phosphorylation Assay | Measures the phosphorylation of a specific downstream substrate of the target kinase in intact cells. | ELISA, AlphaLISA, Western Blot | High specificity; measures direct kinase activity in a cellular context. |

| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in live cells. | Bioluminescence Resonance Energy Transfer (BRET) | Quantifies compound affinity for the target in a physiological environment. |

| BaF3 Cell Proliferation Assay | Utilizes an IL-3 dependent cell line engineered to express an oncogenic kinase, where cell survival becomes dependent on the activity of that kinase. | Cell viability (e.g., MTT, CellTiter-Glo®) | Assesses the ability of an inhibitor to block the transforming activity of a kinase. |

Experimental Protocol: General Procedure for a Cellular Phosphorylation Assay (ELISA-based) [9]

-

Seed cells expressing the target kinase into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the pyrrolidinyl aniline derivatives for a predetermined time.

-

Lyse the cells to release the cellular proteins.

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the kinase substrate.

-

Incubate to allow the substrate to bind to the plate.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate and measure the absorbance to quantify the level of substrate phosphorylation.

-

Calculate IC₅₀ values from the dose-response curves.

Antiproliferative and Cytotoxicity Assays

For compounds intended as anticancer agents, evaluating their effect on cell proliferation and viability is a critical first step.

Common Antiproliferative and Cytotoxicity Assays:

| Assay | Principle |

| MTT Assay | Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. |

| CellTiter-Glo® Luminescent Cell Viability Assay | Quantifies the amount of ATP present, which is an indicator of metabolically active cells. |

| LDH Cytotoxicity Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. |

Structure-Activity Relationship (SAR) Studies: Rational Drug Design in Action

Systematic modification of the pyrrolidinyl aniline scaffold and correlation of these structural changes with biological activity are essential for optimizing lead compounds.

Case Study: Pyrrolidinyl Anilino Pyrimidines as Mer and Axl Tyrosine Kinase Inhibitors

A series of 7-aryl-2-anilino-pyrrolopyrimidines has been identified as potent inhibitors of Mer and Axl tyrosine kinases, which are implicated in tumor survival and chemoresistance.[10] Docking studies revealed that the aniline nitrogen forms a crucial salt bridge with an aspartate residue (ASP678) in the Mer kinase domain.[10]

Logical Relationship of SAR for Pyrrolidinyl Anilino Pyrimidine Kinase Inhibitors:

Caption: Key structural features of pyrrolidinyl anilino pyrimidines influencing kinase inhibitory activity.

Case Study: Pyrrolidine Amide Derivatives as NAAA Inhibitors

In the development of N-acylethanolamine acid amidase (NAAA) inhibitors for the treatment of inflammation and pain, SAR studies on pyrrolidine amide derivatives revealed that a conformationally restricted linker between the pyrrolidine core and a terminal phenyl group enhanced selectivity over the related enzyme FAAH.[9] Furthermore, small, lipophilic substituents on the terminal phenyl group were found to be optimal for potency.[9]

Quantitative SAR Data for NAAA Inhibitors: [9]

| Compound | Linker | Terminal Phenyl Substituent | NAAA IC₅₀ (µM) | FAAH IC₅₀ (µM) | Selectivity (FAAH/NAAA) |

| 1b | Phenyl | H | 12.5 | >100 | >8 |

| 3j | Flexible Chain | H | 2.3 | 15.6 | 6.8 |

| 4g | Rigid Cinnamoyl | H | 1.8 | >100 | >55 |

This data clearly demonstrates that the introduction of a rigid linker (compound 4g ) significantly improves both potency and selectivity for NAAA.

Conclusion and Future Perspectives

The pyrrolidinyl aniline core represents a highly valuable and versatile scaffold in the landscape of modern drug discovery. The synthetic strategies outlined in this guide provide a robust framework for the systematic exploration of its chemical space. Coupled with a strategic application of relevant biological assays, these approaches will undoubtedly continue to yield novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. Future endeavors in this field will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational modeling to further refine the design of next-generation pyrrolidinyl aniline-based drugs.

References

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]

-

Zhang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. [Link]

-

Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(10), 1746-1757. [Link]

-

Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

-

American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link]

-

Kim, H. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]

-

Manchanda, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 6(31), 20435-20453. [Link]

-

Kumar, A., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 6(32), 8345-8352. [Link]

-

Singh, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][8][9][11]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301042. [Link]

-

Yang, Z., et al. (2010). Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 7904-7913. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4909. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Wei, L., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. [Link]

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

Chen, C.-Y. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmacy and Pharmacology, 4(5), 269-277. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald–Hartwig amination. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Kaloğlu, M., & Özdemir, İ. (2023). Palladium-catalyzed amination of pyrrolidine with aryl chlorides. Applied Organometallic Chemistry, 37(8), e7077. [Link]

-

Kocienski, P. J., et al. (1996). New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. Journal of Medicinal Chemistry, 39(19), 3667-3674. [Link]

-

Ghafourian, T., & Barzegar, M. (2010). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Journal of the Serbian Chemical Society, 75(11), 1545-1557. [Link]

-

Stachyra, T., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]

-

Cui, J., et al. (2010). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 53(20), 7396-7407. [Link]

-

Adu-Amankwaah, J., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(2), e06330. [Link]

-

Fontaine, D., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2157. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. inits.at [inits.at]

In Silico Prediction of 2-fluoro-6-(pyrrolidin-1-yl)aniline Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic design and evaluation of small molecules with therapeutic potential is a paramount endeavor. The aniline and pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The incorporation of a fluorine atom can further enhance metabolic stability and binding affinity. This guide focuses on 2-fluoro-6-(pyrrolidin-1-yl)aniline , a molecule that combines these key features and thus presents a compelling case for in-depth bioactivity prediction.